Differential Binding to Cannabinoid Receptor 1 (CB1) via 3-Fluorophenyl Moiety
Direct quantitative binding data for this specific compound is not publicly available. However, the 3-fluorophenyl substituent is a key structural feature in a series of azetidine derivatives designed as CB1 receptor antagonists/inverse agonists [1]. The patent literature indicates that the precise substitution pattern on the aryl ring is critical for modulating CB1 binding affinity and selectivity [2]. This class-level inference suggests that 3-(3-Fluorophenyl)azetidin-3-ol;hydrochloride is a valuable comparator for probing the contribution of the meta-fluoro position to CB1 interaction, especially when contrasted with its unsubstituted (3-phenyl) and 4-fluoro analogs [3].
| Evidence Dimension | Binding affinity to Cannabinoid-1 (CB1) receptor |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Heterocycle-substituted 3-alkyl azetidine derivatives (general class) with known CB1 antagonist activity |
| Quantified Difference | Not quantifiable |
| Conditions | Receptor binding assays as described in patent literature |
Why This Matters
This compound provides a specific meta-fluoro substitution pattern that is crucial for dissecting the SAR of CB1 receptor ligands, a key target for treating metabolic and CNS disorders.
- [1] Patent Justia. Heterocycle-substituted 3-alkyl azetidine derivatives. US 20070123505. View Source
- [2] DrugMap. Heterocyclic-substituted 3-alkyl azetidine derivative 1. PMID26161824-Compound-158. View Source
- [3] Kuujia. Cas no 848392-23-4 (3-(4-fluorophenyl)azetidin-3-ol). View Source
